molecular formula C11H13N5O B283465 N-[3-(allyloxy)benzyl]-N-(2H-tetraazol-5-yl)amine

N-[3-(allyloxy)benzyl]-N-(2H-tetraazol-5-yl)amine

Cat. No. B283465
M. Wt: 231.25 g/mol
InChI Key: ROUDXHAABXVAAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(allyloxy)benzyl]-N-(2H-tetraazol-5-yl)amine is a compound that has been extensively studied for its potential applications in scientific research. This compound is known for its ability to selectively bind to certain receptors in the body, making it a valuable tool for studying the mechanisms of various biological processes.

Mechanism of Action

The mechanism of action of N-[3-(allyloxy)benzyl]-N-(2H-tetraazol-5-yl)amine involves its selective binding to certain receptors in the body. This binding activates a signaling cascade that leads to various biochemical and physiological effects. The exact mechanism of action may vary depending on the specific receptor being targeted.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[3-(allyloxy)benzyl]-N-(2H-tetraazol-5-yl)amine depend on the specific receptor being targeted. Some of the effects that have been observed include changes in blood pressure, heart rate, and neurotransmitter release. This compound has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

The advantages of using N-[3-(allyloxy)benzyl]-N-(2H-tetraazol-5-yl)amine in lab experiments include its selectivity and potency in binding to certain receptors. This compound can be used to investigate the role of specific receptors in various biological processes, which can provide valuable insights into disease mechanisms and potential therapeutic targets. However, the limitations of this compound include its high cost and the specialized equipment and knowledge required for its synthesis and use.

Future Directions

There are numerous future directions for research involving N-[3-(allyloxy)benzyl]-N-(2H-tetraazol-5-yl)amine. Some potential areas of investigation include the development of new therapeutic agents based on the compound, as well as further investigation into its mechanism of action and potential uses in the treatment of various diseases. Additionally, research could focus on optimizing the synthesis method to improve the yield and purity of the compound, which could reduce its cost and increase its accessibility for scientific research.

Synthesis Methods

The synthesis of N-[3-(allyloxy)benzyl]-N-(2H-tetraazol-5-yl)amine involves a multi-step process that requires specialized knowledge and equipment. The initial step involves the preparation of 3-(allyloxy)benzaldehyde, which is then reacted with 2H-tetrazol-5-amine in the presence of a catalyst to form the final product. The purity of the compound is critical for its use in scientific research, and various purification techniques are employed to achieve this.

Scientific Research Applications

N-[3-(allyloxy)benzyl]-N-(2H-tetraazol-5-yl)amine has been used in numerous scientific studies, particularly in the field of pharmacology. This compound has been shown to selectively bind to certain receptors in the body, making it a valuable tool for studying the mechanisms of various biological processes. It has been used to investigate the role of certain receptors in the regulation of blood pressure, as well as in the treatment of various diseases such as cancer and Alzheimer's disease.

properties

Molecular Formula

C11H13N5O

Molecular Weight

231.25 g/mol

IUPAC Name

N-[(3-prop-2-enoxyphenyl)methyl]-2H-tetrazol-5-amine

InChI

InChI=1S/C11H13N5O/c1-2-6-17-10-5-3-4-9(7-10)8-12-11-13-15-16-14-11/h2-5,7H,1,6,8H2,(H2,12,13,14,15,16)

InChI Key

ROUDXHAABXVAAN-UHFFFAOYSA-N

SMILES

C=CCOC1=CC=CC(=C1)CNC2=NNN=N2

Canonical SMILES

C=CCOC1=CC=CC(=C1)CNC2=NNN=N2

Origin of Product

United States

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